2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic molecule featuring:
- A 1H-imidazole core substituted with:
- A 2-methoxyethyl group at the N1 position.
- A phenyl group at the C5 position.
- A thioether linkage (-S-) at the C2 position, connecting the imidazole to a 1-(piperidin-1-yl)ethanone moiety.
The piperidine ring may confer basicity, while the thioether could influence redox stability or biological interactions .
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-24-13-12-22-17(16-8-4-2-5-9-16)14-20-19(22)25-15-18(23)21-10-6-3-7-11-21/h2,4-5,8-9,14H,3,6-7,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIOYFUERLQIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium salt.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Piperidine Substitution: The final step involves the substitution of the ethanone group with a piperidine ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial activities. The thioether linkage in this compound may enhance its ability to inhibit bacterial growth by interfering with essential metabolic pathways or by acting as enzyme inhibitors .
Anticancer Activity
Studies have shown that derivatives of imidazole can possess cytotoxic effects against various cancer cell lines. The compound’s mechanism may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For instance, it has been noted that similar compounds demonstrate higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this structure:
- Cytotoxicity Studies : In vitro tests have shown that similar imidazole derivatives exhibit IC50 values lower than 10 μM against human cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Efficacy : Compounds with similar structural features have been reported to show significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
- Synthetic Methodologies : Various synthetic routes for producing this compound have been explored, highlighting methods that optimize yield and purity through controlled reaction conditions and purification techniques .
Mechanism of Action
The mechanism of action of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The compound may bind to the active site of an enzyme, blocking substrate access, or it may interact with a receptor, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Varied Heterocycles
Key Observations :
- Heterocycle Impact : The imidazole core in the target compound offers different electronic properties compared to tetrazoles (more aromatic) or benzimidazoles (bulkier, fused rings). For instance, tetrazoles are often used as bioisosteres for carboxylic acids, whereas imidazoles participate in hydrogen bonding .
- Substituent Effects : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to nitro groups (electron-withdrawing) in nitroimidazoles . The phenyl group at C5 increases lipophilicity relative to smaller substituents like methyl .
Key Observations :
- Thioether Formation : The target compound’s thioether linkage may require milder conditions (e.g., base-mediated nucleophilic substitution) compared to tetrazole-piperidine analogs, which use chloroacetyl intermediates .
- Piperidine Incorporation : Piperidine is introduced via nucleophilic displacement in both tetrazole and imidazole derivatives, suggesting scalability for analogs .
Physicochemical and Functional Properties
Biological Activity
The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that incorporates an imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.46 g/mol. The structure includes an imidazole ring, a thioether linkage, and a piperidine moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.46 g/mol |
| Melting Point | Not available |
| Solubility | Not determined |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, making it a candidate for drug development targeting specific enzymes associated with disease states.
- Receptor Binding : The structural features allow for binding to specific receptors, influencing signaling pathways involved in cellular responses. This characteristic is particularly relevant in the context of cancer and infectious diseases .
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies suggest that compounds similar to This compound show efficacy against various bacterial and fungal strains. For instance, derivatives of imidazole have been documented to possess antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
Anticancer Potential
Imidazole-containing compounds have also been investigated for their anticancer properties. They may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of oncogenic signaling pathways. Preliminary studies suggest that the compound could inhibit tumor growth in vitro and in vivo models by targeting specific kinases involved in cell proliferation .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Case Study on Antifungal Activity : A study demonstrated that imidazole derivatives exhibited potent antifungal activity against resistant strains of Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents .
- Case Study on Anticancer Activity : Another investigation revealed that a related imidazole derivative showed promising results in reducing tumor size in xenograft models of breast cancer, suggesting potential for further development as an anticancer agent .
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which analytical techniques are recommended for characterizing the compound?
Methodological Answer:
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the imidazole ring and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, S-C at ~650 cm⁻¹) .
Advanced: How can researchers optimize the yield and purity during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency in piperidine attachment .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imidazole alkylation reactivity compared to THF .
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity intermediates .
Q. Table 2: Solvent Impact on Alkylation Efficiency
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 75 |
| THF | 12 | 50 |
| DCM | 24 | <30 |
Advanced: How should contradictory data regarding biological activity be addressed?
Methodological Answer:
Contradictions in bioactivity (e.g., anticancer vs. antimicrobial efficacy) require:
- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ determination in cancer cell lines vs. MIC in bacterial assays) .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specific enzyme inhibition (e.g., kinase or protease targets) .
- Meta-Analysis : Cross-reference datasets from PubMed, Scopus, and patent databases to identify consensus mechanisms .
Advanced: What computational methods are suitable for studying the compound's interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase) .
- Molecular Dynamics (MD) : GROMACS simulations (50–100 ns) to assess stability of ligand-protein complexes in physiological conditions .
- QSAR Modeling : Develop predictive models using MOE or RDKit to correlate substituent effects (e.g., methoxy position) with activity .
Basic: What structural features influence the compound's reactivity?
Methodological Answer:
Key structural determinants include:
- Imidazole Ring : Electrophilic susceptibility at C2/C4 positions for substitution reactions .
- Thioether Linkage : Susceptibility to oxidation (e.g., H₂O₂ forms sulfoxide derivatives) .
- Piperidine Group : Basic nitrogen participates in hydrogen bonding with biological targets .
Advanced: How can SAR studies be designed for this compound?
Methodological Answer:
- Analog Synthesis : Vary substituents (e.g., replace methoxyethyl with allyl or benzyl groups) and assess bioactivity .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrophobic piperidine vs. hydrogen-bonding imidazole) using Phase (Schrödinger) .
- In Vivo Testing : Compare pharmacokinetics (e.g., logP, metabolic stability) of analogs in rodent models .
Q. Table 3: SAR of Imidazole Substituents
| Substituent | IC₅₀ (EGFR Inhibition, nM) | Reference |
|---|---|---|
| 2-Methoxyethyl | 12.3 ± 1.2 | |
| Allyl | 45.7 ± 3.1 | |
| Benzyl | 28.9 ± 2.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
